Palbociclib 2HCl

Übersicht

Beschreibung

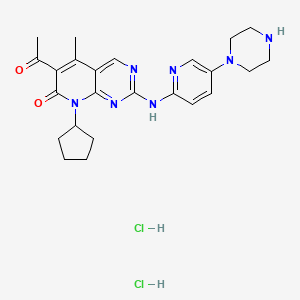

Palbociclib, also known as PD-0332991, is a medication developed by Pfizer for the treatment of HR-positive and HER2-negative breast cancer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It was the first CDK4/6 inhibitor to be approved as a cancer therapy . It is an endocrine-based chemotherapeutic agent used in combination with other antineoplastic agents to treat HER2-negative and HR-positive advanced or metastatic breast cancer .

Synthesis Analysis

The synthesis of Palbociclib involves a solution of 4-chloro-5-bromo-2-(methylthio) pyrimidine in dioxane, to which DIPEA and cyclopentylamine are added . The reaction mixture is then stirred at 100 °C for 4 hours .

Molecular Structure Analysis

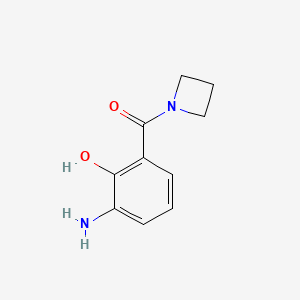

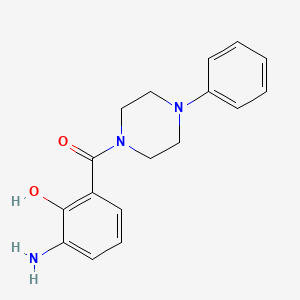

Palbociclib is a piperazine pyridopyrimidine that acts in the cell cycle machinery . It is a second-generation cyclin-dependent kinase inhibitor selected from a group of pyridopyrimidine compounds due to its favorable physical and pharmaceutical properties .

Chemical Reactions Analysis

Palbociclib is a highly specific inhibitor of Cdk4 and Cdk6, having no activity against a panel of 36 additional protein kinases . It is extensively metabolized by cytochrome P450 3A4 .

Physical and Chemical Properties Analysis

Palbociclib has a molecular formula of C24H29N7O2 and a molecular weight of 447.53 . It is soluble in DMSO at 10 mg/mL . It exhibits a large inter-individual variability in exposure (coefficient of variation range 40–95% for minimum plasma concentration) .

Wirkmechanismus

Target of Action

Palbociclib 2HCl, also known as Palbociclib, is a selective inhibitor of the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are key regulators of cell growth and are essential in the pathogenesis of various cancers .

Mode of Action

This compound interacts with its primary targets, CDK4 and CDK6, to inhibit their activity . This inhibition prevents the progression of the cell cycle from the G1 phase to the S phase, thereby blocking DNA synthesis . As a result, cancer cells are unable to divide and grow .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK4/6, this compound ensures that the cyclin D-CDK4/6 complex cannot aid in phosphorylating the retinoblastoma protein, Rb . This prevents the cell from exiting the G1 phase and proceeding through the cell cycle .

Pharmacokinetics

This compound exhibits a large inter-individual variability in exposure and is extensively metabolized by cytochrome P450 3A4 . Its pharmacokinetic exposure increases in a dose-proportional manner . High exposure is associated with an increased risk of neutropenia .

Result of Action

The primary molecular effect of this compound is the dephosphorylation of the retinoblastoma protein, Rb . This results in a significant increase in the proportion of cells in the G1 state . On a cellular level, this compound induces cell cycle arrest and senescence in responsive cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other drugs can affect its efficacy. Other lysosomotropic drugs, such as chloroquine, interfere with the accumulation of this compound into lysosomes, thereby reducing the minimal dose of this compound required for cell-cycle arrest and senescence . Additionally, the ethnicity of the patient can influence the pharmacokinetics of this compound, but no dose adjustment based on ethnicity is needed .

Safety and Hazards

Palbociclib has been associated with several adverse events, including neutropenia, leukopenia, thrombocytopenia, stomatitis and mucositis, and acute liver injury . The incidence of anemia and QT prolongation were more weakly associated, and incidences of serious infections and pulmonary embolism were similar between groups after propensity score matching .

Zukünftige Richtungen

Palbociclib is currently being investigated in early breast cancer as well as in other types of cancer . A recent study found increased risks of several adverse events identified in clinical trials, but no increased risk of serious infections or pulmonary embolism when comparing new users of palbociclib-fulvestrant to fulvestrant monotherapy . Ongoing clinical trials are investigating the role of palbociclib in early breast cancer as well as in other types of cancer .

Biochemische Analyse

Biochemical Properties

Palbociclib 2HCl plays a crucial role in biochemical reactions by inhibiting the activity of cyclin-dependent kinases 4 and 6. These kinases are essential for the phosphorylation of the retinoblastoma protein, which is necessary for cell cycle progression. By inhibiting these kinases, this compound effectively halts the cell cycle in the G1 phase, preventing cellular proliferation. This compound interacts with various biomolecules, including the retinoblastoma protein, cyclin D, and other cell cycle regulators .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. It influences cell function by inhibiting cell cycle progression, leading to cell cycle arrest in the G1 phase. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound reduces the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective inhibition of cyclin-dependent kinases 4 and 6. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting the phosphorylation of the retinoblastoma protein. This inhibition halts cell cycle progression from the G1 to the S phase, leading to cell cycle arrest. Additionally, this compound affects gene expression by downregulating genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound induces cell cycle arrest in the G1 phase, leading to a reduction in cell proliferation. Over time, this compound may undergo degradation, affecting its stability and long-term efficacy. Studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and reduced tumor growth in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces cell cycle arrest and inhibits tumor growth. At higher doses, this compound may cause toxic or adverse effects, including neutropenia and gastrointestinal toxicity. Threshold effects have been observed, where a certain dosage is required to achieve optimal therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. The compound interacts with enzymes such as CYP3A4, which is responsible for its biotransformation. This interaction affects the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. These interactions affect the localization and accumulation of this compound within specific cellular compartments, influencing its activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other cell cycle regulators. Post-translational modifications and targeting signals direct this compound to specific compartments, ensuring its effective inhibition of cell cycle progression .

Eigenschaften

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2.2ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORIVNBSTFKZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733858 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571189-11-2 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)

![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B1507388.png)

![4-Hydroxy-6-methyl-[1,5]naphthyridine-3-carboxylic acid](/img/structure/B1507401.png)